molecular formula C12H17ClN2 B15272677 (3r)-1-(4-Chloro-3-methylbenzyl)pyrrolidin-3-amine

(3r)-1-(4-Chloro-3-methylbenzyl)pyrrolidin-3-amine

Cat. No.: B15272677
M. Wt: 224.73 g/mol
InChI Key: LGXTWZRUOMKQSM-LLVKDONJSA-N
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Description

(3r)-1-(4-Chloro-3-methylbenzyl)pyrrolidin-3-amine is a chemical compound that belongs to the class of pyrrolidines This compound is characterized by the presence of a pyrrolidine ring substituted with a 4-chloro-3-methylbenzyl group and an amine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3r)-1-(4-Chloro-3-methylbenzyl)pyrrolidin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3-methylbenzyl chloride and pyrrolidine.

    Nucleophilic Substitution: The 4-chloro-3-methylbenzyl chloride undergoes nucleophilic substitution with pyrrolidine to form the intermediate (4-chloro-3-methylbenzyl)pyrrolidine.

    Reductive Amination: The intermediate is then subjected to reductive amination using a suitable reducing agent such as sodium cyanoborohydride in the presence of an amine source to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

(3r)-1-(4-Chloro-3-methylbenzyl)pyrrolidin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide for azide substitution.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

(3r)-1-(4-Chloro-3-methylbenzyl)pyrrolidin-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3r)-1-(4-Chloro-3-methylbenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3r)-1-(4-Chlorobenzyl)pyrrolidin-3-amine
  • (3r)-1-(3-Methylbenzyl)pyrrolidin-3-amine
  • (3r)-1-(4-Chloro-2-methylbenzyl)pyrrolidin-3-amine

Uniqueness

(3r)-1-(4-Chloro-3-methylbenzyl)pyrrolidin-3-amine is unique due to the specific substitution pattern on the benzyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C12H17ClN2

Molecular Weight

224.73 g/mol

IUPAC Name

(3R)-1-[(4-chloro-3-methylphenyl)methyl]pyrrolidin-3-amine

InChI

InChI=1S/C12H17ClN2/c1-9-6-10(2-3-12(9)13)7-15-5-4-11(14)8-15/h2-3,6,11H,4-5,7-8,14H2,1H3/t11-/m1/s1

InChI Key

LGXTWZRUOMKQSM-LLVKDONJSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)CN2CC[C@H](C2)N)Cl

Canonical SMILES

CC1=C(C=CC(=C1)CN2CCC(C2)N)Cl

Origin of Product

United States

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